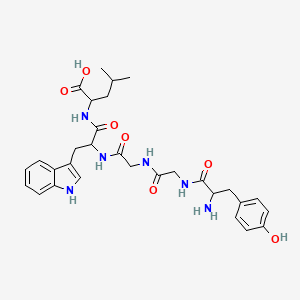![molecular formula C13H19ClN2O3 B12318304 2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318304.png)
2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monohydroxymelphalan is a metabolite of melphalan, an alkylating agent used primarily in the treatment of multiple myeloma and ovarian carcinoma . It is formed through the hydrolysis of melphalan and is characterized by the presence of a hydroxyethyl group replacing one of the chloroethyl groups in the parent compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of monohydroxymelphalan involves the hydrolysis of melphalan. Melphalan itself is synthesized through a multi-step process starting from L-phenylalanine. The key steps include:
- Protection of the amino group of L-phenylalanine.
- Esterification to form an ester derivative.
- Catalytic hydrogenation to reduce the nitro group to an amino group.
- Bishydroxyethylation using ethylene oxide.
- Chlorination followed by hydrolysis and deprotection to yield melphalan .
Industrial Production Methods: Industrial production of monohydroxymelphalan is typically achieved through controlled hydrolysis of melphalan under specific conditions to ensure the selective formation of the monohydroxy derivative .
Analyse Chemischer Reaktionen
Reaktionstypen: Monohydroxymelphalan unterliegt hauptsächlich Hydrolysereaktionen. Es kann aufgrund des Vorhandenseins der Chlorethylgruppe auch an Substitutionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Hydrolyse: Umfasst typischerweise wässrige Bedingungen mit kontrolliertem pH-Wert, um eine selektive Hydrolyse zu gewährleisten.
Substitution: Kann nukleophile Reagenzien unter milden Bedingungen beinhalten, um die Chlorethylgruppe zu ersetzen.
Hauptprodukte:
Hydrolyse: Führt zur Bildung von Dihydroxymelphalan.
Substitution: Kann je nach verwendetem Nukleophil verschiedene Derivate ergeben.
Wissenschaftliche Forschungsanwendungen
Monohydroxymelphalan hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und DNA-Interaktionen.
Industrie: Verwendet bei der Entwicklung neuer Alkylierungsmittel und Derivate zur Krebsbehandlung.
5. Wirkmechanismus
Monohydroxymelphalan wirkt wie seine Stammverbindung Melphalan als Alkylierungsmittel. Es bildet kovalente Bindungen mit DNA, hauptsächlich an der N7-Position von Guanin, was zu Interstrand-Quervernetzungen führt. Dies stört die DNA-Synthese und -Transkription, was letztendlich zum Zelltod führt . Die Hydroxyethylgruppe in Monohydroxymelphalan kann seine Reaktivität und Interaktion mit DNA im Vergleich zu Melphalan verändern .
Ähnliche Verbindungen:
Melphalan: Die Stammverbindung, die in der Krebsbehandlung eingesetzt wird.
Dihydroxymelphalan: Ein weiteres Hydrolyseprodukt von Melphalan.
Chlorambucil: Ein weiteres Alkylierungsmittel mit ähnlicher Struktur und Funktion.
Einzigartigkeit: Monohydroxymelphalan ist einzigartig aufgrund des Vorhandenseins einer Hydroxyethylgruppe, die seine Reaktivität und Interaktion mit biologischen Molekülen im Vergleich zu anderen Alkylierungsmitteln beeinflussen kann .
Wirkmechanismus
Monohydroxymelphalan, like its parent compound melphalan, acts as an alkylating agent. It forms covalent bonds with DNA, primarily at the N7 position of guanine, leading to inter-strand cross-links. This disrupts DNA synthesis and transcription, ultimately causing cell death . The hydroxyethyl group in monohydroxymelphalan may alter its reactivity and interaction with DNA compared to melphalan .
Vergleich Mit ähnlichen Verbindungen
Melphalan: The parent compound, used in cancer treatment.
Dihydroxymelphalan: Another hydrolysis product of melphalan.
Chlorambucil: Another alkylating agent with similar structure and function.
Uniqueness: Monohydroxymelphalan is unique due to the presence of a hydroxyethyl group, which may influence its reactivity and interaction with biological molecules compared to other alkylating agents .
Eigenschaften
IUPAC Name |
2-amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3/c14-5-6-16(7-8-17)11-3-1-10(2-4-11)9-12(15)13(18)19/h1-4,12,17H,5-9,15H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWJECQKVRUIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridinium,1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt, hydrate, [6R-[6a,7b(Z)]]-](/img/structure/B12318244.png)
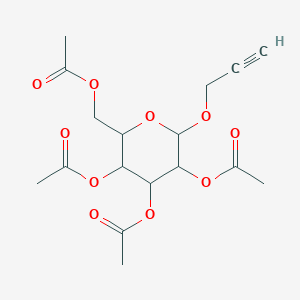
![6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione](/img/structure/B12318258.png)
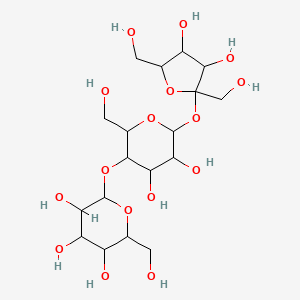
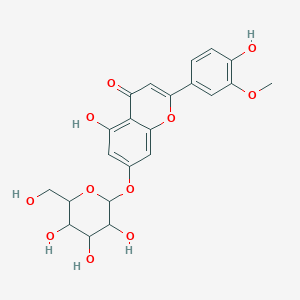

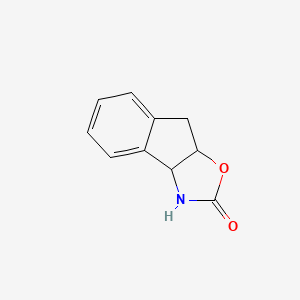
![1-[(Tert-butoxy)carbonyl]-4-cyclohexylpyrrolidine-2-carboxylic acid](/img/structure/B12318265.png)
![2-amino-N-(2,2-diethoxyethyl)-3-[(2-methylpropan-2-yl)oxy]-N-(2-phenylethyl)propanamide](/img/structure/B12318267.png)
